N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core with a 4-fluorophenyl substituent at position 5 and an acetamide group linked to a 3,4-dimethylphenyl moiety. The compound’s synthesis and structural characterization likely employ crystallographic tools such as SHELXL, a widely used refinement program for small-molecule analysis .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-11-3-6-14(9-12(11)2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)15-7-4-13(21)5-8-15/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRSEMPGLOLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups. Common reagents used in these steps include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially altering their activity and resulting in the observed effects.
Comparison with Similar Compounds
Pyrrolo-Triazole-Dione vs. Pyrazolo-Pyrimidine Systems
A structurally related compound, N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83, ), replaces the pyrrolo-triazole-dione core with a pyrazolo[3,4-d]pyrimidine scaffold.
Triazole Derivatives with Varied Substituents
The compound 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () shares a triazole moiety but incorporates a pyrazole-carbothioamide group.
Fluorophenyl vs. Chloro-Fluorophenyl Groups
The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide () differs by a 3-chloro-4-fluorophenyl substituent instead of 4-fluorophenyl. However, this substitution may reduce solubility due to higher molecular weight (MW: ~484.87 g/mol vs. ~450.43 g/mol for the target compound) .
Positional Isomerism in Dimethylphenyl Groups
The target compound’s 3,4-dimethylphenyl acetamide group contrasts with the 2,3-dimethylphenyl analog in . The 3,4-substitution pattern reduces steric hindrance near the acetamide linkage, possibly improving conformational flexibility and target engagement compared to the ortho-substituted derivative .
Data-Driven Comparative Analysis
*Calculated based on molecular formulas from and analogous structures.
Implications of Structural Variations
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing solubility and binding affinity. In contrast, the 3-chloro-4-fluorophenyl group in enhances electrophilicity but may compromise bioavailability .
- Core Rigidity : The pyrrolo-triazole-dione core’s rigidity may limit off-target interactions compared to the more flexible pyrazolo-pyrimidine system in , which could improve selectivity in drug design .
- Substituent Positioning : The 3,4-dimethylphenyl group’s para-methyl group likely enhances hydrophobic interactions without steric clashes, a advantage over the 2,3-dimethylphenyl isomer .
Biological Activity
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 391.42 g/mol. Its structure features a pyrrolo[3,4-d][1,2,3]triazole moiety which is significant for its biological activity.
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Protein Interactions : Similar to other compounds in its class, it may inhibit key protein-protein interactions that are vital for cancer cell survival.
- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in various cancer cell lines by activating caspases and modulating p53 pathways.
Anticancer Properties
Several studies have evaluated the anticancer efficacy of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Acute Lymphoblastic Leukemia (ALL) : IC50 values were reported around 0.3 μM.
- Neuroblastoma (NB) : The compound showed IC50 values ranging from 0.5 to 1.2 μM across different NB cell lines.
These results suggest a potent activity against cancer cells while sparing normal hematopoietic cells.
Table: Summary of Anticancer Activity
| Cell Line Type | IC50 (μM) |
|---|---|
| Acute Lymphoblastic Leukemia | 0.3 - 0.4 |
| Neuroblastoma | 0.5 - 1.2 |
| Other Cancer Types | Varies |
Case Studies and Research Findings
-
Study on MDM2/XIAP Inhibition :
A recent study highlighted the dual inhibition of MDM2 and XIAP by this compound. It was found to disrupt interactions critical for tumor growth and survival in p53 wild-type cells. The enhanced potency compared to earlier analogs indicates a promising avenue for therapeutic development . -
Pharmacokinetic Studies :
Although showing potent biological activity in vitro, pharmacokinetic evaluations indicated that the compound requires further optimization to improve its metabolic stability and bioavailability for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
